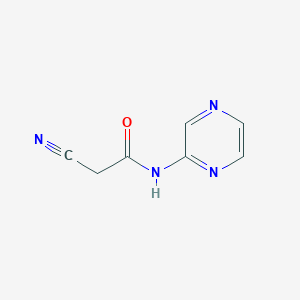

2-cyano-N-(pyrazin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-pyrazin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-2-1-7(12)11-6-5-9-3-4-10-6/h3-5H,1H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFFHAQEZXWDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano N Pyrazin 2 Yl Acetamide and Analogues

Direct Synthetic Routes to 2-Cyano-N-(pyrazin-2-yl)acetamide

The direct synthesis of this compound can be achieved through several established chemical transformations. These methods primarily involve the formation of an amide bond between a pyrazine-containing amine and a cyanoacetic acid derivative.

Coupling Reactions with Ethyl Cyanoacetate (B8463686)

A common and direct method for the synthesis of N-substituted 2-cyanoacetamides involves the reaction of an appropriate amine with ethyl cyanoacetate. In the context of this compound, this would involve the reaction of 2-aminopyrazine (B29847) with ethyl cyanoacetate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like dimethylformamide. sapub.org For instance, the synthesis of an analogous compound, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide, was achieved by refluxing 2-aminoquinoline-3-carbonitrile (B177327) with ethyl cyanoacetate in dimethylformamide. sapub.org Similarly, other cyanoacetamide derivatives have been prepared by reacting ethyl cyanoacetate with primary aliphatic amines. researchgate.net

A study on the synthesis of 2-cyano-N-(5-methylthiazol-2-yl)acetamide demonstrated two methods involving ethyl cyanoacetate. ekb.eg In one method, ethyl cyanoacetate was heated to 150°C, and 5-methylthiazol-2-amine was added gradually. ekb.eg This solvent-free approach yielded the desired product in high yield. ekb.eg

Table 1: Examples of N-substituted 2-cyanoacetamides synthesized using ethyl cyanoacetate

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| 2-Aminoquinoline-3-carbonitrile | 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | Reflux in dimethylformamide | 71 |

| 5-Methylthiazol-2-amine | 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | Heated at 150°C (solvent-free) | 88 |

| Primary aliphatic amines | Cyanoacetamides | Not specified | Not specified |

Condensation Reactions Utilizing Cyanoacetyl Chloride

An alternative approach for the synthesis of this compound involves the use of a more reactive acylating agent, such as cyanoacetyl chloride. This method is analogous to the preparation of N'-(2-chloroacetyl)-2-cyanoacetohydrazide from cyanoacetylhydrazine and chloroacetyl chloride. mdpi.com The reaction of 2-aminopyrazine with cyanoacetyl chloride would be expected to proceed readily, likely at a lower temperature than the corresponding reaction with ethyl cyanoacetate, to form the desired amide bond. This method offers the advantage of higher reactivity, which can be beneficial for less reactive amines.

Utilization of this compound as a Precursor for Heterocyclic Systems

The reactivity of the active methylene (B1212753) group and the cyano group in this compound makes it a valuable building block for the synthesis of a variety of heterocyclic compounds.

Synthesis of Thiazole (B1198619) Derivatives

This compound can be utilized to synthesize thiazole derivatives. sapub.org A general method involves the reaction of the N-substituted cyanoacetamide with elemental sulfur and an appropriate isothiocyanate. For example, the reaction of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with phenyl isothiocyanate in the presence of potassium hydroxide, followed by reaction with chloroacetyl chloride or bromoacetone, yielded thiazole derivatives. sapub.org This approach allows for the construction of the thiazole ring onto the acetamide (B32628) backbone.

Another strategy involves the reaction with elemental sulfur and a compound containing an active methylene group, such as malononitrile (B47326). sapub.org This leads to the formation of a thiophene (B33073) ring, which is structurally related to thiazole. sapub.org

Table 2: Synthesis of Thiazole Derivatives from an N-substituted 2-Cyanoacetamide (B1669375) Analogue

| Reagents | Product |

| 1. Phenyl isothiocyanate, KOH2. Chloroacetyl chloride | 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide |

| 1. Phenyl isothiocyanate, KOH2. Bromoacetone | 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide |

Synthesis of Pyrazole (B372694) Derivatives

The active methylene group in this compound is susceptible to reaction with diazonium salts, leading to the formation of hydrazone intermediates which can then be cyclized to form pyrazole derivatives. sapub.org For instance, coupling of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with various aromatic diazonium salts yielded the corresponding arylhydrazone derivatives. sapub.org These hydrazones can subsequently be cyclized to afford aminopyrazole derivatives. sapub.orgekb.eg

Another route to pyrazoles involves the reaction of the N-substituted cyanoacetamide with hydrazine (B178648) derivatives. ekb.eg For example, reacting 2-cyano-N-(5-methylthiazol-2-yl)acetamide with hydrazine or phenylhydrazine (B124118) in refluxing ethanol (B145695) afforded the corresponding aminopyrazole derivatives. ekb.eg

Table 3: Synthesis of Pyrazole Derivatives from N-substituted 2-Cyanoacetamides

| Starting Material | Reagents | Product Type |

| 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | Diazonium salts | Hydrazone intermediates for pyrazole synthesis |

| 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | Hydrazine or Phenylhydrazine | Aminopyrazole derivatives |

Synthesis of Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives

This compound serves as a key precursor for the synthesis of various pyridine and dihydropyridine derivatives. The active methylene and cyano groups can participate in cyclization reactions with a variety of reagents.

One common method involves the reaction with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the reaction of a cyanoacetamide derivative with aldehydes and active methylene compounds can lead to the formation of highly substituted pyridines. ekb.eg Specifically, the reaction of 2-cyano-N-(5-methylthiazol-2-yl)acetamide with aromatic aldehydes can form acrylamide (B121943) derivatives, which can then react with other reagents to form pyridine derivatives. ekb.eg

Furthermore, the reaction of N-substituted cyanoacetamides with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate enaminonitrile intermediates. arkat-usa.org These intermediates are versatile and can be cyclized with various compounds to afford pyridine derivatives. arkat-usa.org The synthesis of pyridine derivatives often involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence, which can proceed through dihydropyridine intermediates. nih.gov

Synthesis of Thiophene Derivatives

The Gewald reaction stands as a cornerstone for the synthesis of 2-aminothiophenes from α-cyanoacetamides. researchgate.netarkat-usa.org This three-component reaction involves the condensation of a carbonyl compound, a nitrile with an α-methylene group (like this compound), and elemental sulfur in the presence of a basic catalyst. nih.govmdpi.com The reaction is renowned for its operational simplicity and versatility, allowing for the creation of highly substituted thiophenes. arkat-usa.orgnih.gov

While direct examples starting from this compound are not detailed in the provided sources, the reaction is broadly applicable to cyanoacetamide derivatives. For instance, various N-aryl and N-heteryl cyanoacetamides are routinely used to generate 2-aminothiophene-3-carboxamides. nih.govresearchgate.net The general scheme involves the initial formation of a Knoevenagel condensation product between the aldehyde or ketone and the cyanoacetamide, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene. researchgate.net

A representative Gewald reaction using an analogous cyanoacetamide is outlined below:

Table 1: Gewald Synthesis of 2-Aminothiophene Derivatives

| Starting Cyanoacetamide | Carbonyl Compound | Base | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Cyano-N-phenylacetamide | Cycloheptanone | Morpholine | 2-Amino-N-phenyl-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxamide | 64 | researchgate.net |

| 2-Cyano-N-(4-chlorophenyl)acetamide | Cycloheptanone | Morpholine | 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxamide | 61 | researchgate.net |

Alternative routes to N-(pyrazin-2-yl)thiophene carboxamides have also been developed. One notable method is the Suzuki cross-coupling reaction. In this approach, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst to yield 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov This highlights a different synthetic strategy, focusing on the modification of a pre-formed thiophene ring attached to the pyrazine (B50134) core, rather than constructing the thiophene ring itself. nih.gov

Synthesis of Other Fused Heterocyclic Compounds (e.g., Oxazole (B20620), Isoxazole (B147169), Quinoxalinone, Pyrimidine (B1678525), Imidazopyrazine)

The versatility of this compound extends to the synthesis of a wide range of other heterocyclic systems through cyclocondensation reactions.

Oxazole and Isoxazole Derivatives The synthesis of isoxazoles often proceeds via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govmdpi.com An analogue of this compound could be converted to its corresponding aldoxime, which upon oxidation in situ would generate a nitrile oxide. This intermediate can then react with an alkyne to form the isoxazole ring. mdpi.com Various catalysts, including copper(I) and gold(III), have been employed to facilitate such cycloadditions. organic-chemistry.org

For oxazole synthesis, a common route involves the condensation of a 2-aminophenol (B121084) derivative with a suitable electrophile. nih.gov A plausible, though indirect, pathway could involve transformation of the pyrazinyl-cyanoacetamide into a precursor that reacts with an aminophenol.

Quinoxalinone Derivatives Quinoxaline and its derivatives are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govipp.pt To synthesize a quinoxalinone derivative from this compound, the starting material would first need to be converted into a suitable o-phenylenediamine precursor. A classical approach to the quinoxalinone skeleton involves reacting o-phenylenediamine with chloroacetic acid, followed by oxidation. portico.org More modern methods utilize various catalysts and reaction conditions to improve yields and efficiency. nih.govsemanticscholar.org

Table 2: Synthesis of Quinoxalinone Analogues

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

|---|---|---|---|---|

| o-Phenylenediamine | Diethyl oxalate | Reflux | Quinoxaline-2,3-(1H,4H)-dione | semanticscholar.org |

| Substituted o-phenylenediamine | Aromatic aldehydes | EtOH/Glacial AcOH, Reflux | Schiff's bases of quinoxalinone | semanticscholar.org |

Pyrimidine Derivatives Pyrimidine rings can be constructed from cyanoacetamide precursors through condensation reactions with various reagents. growingscience.comresearchgate.net For example, an N-(pyrimidin-4-yl)cyanoacetamide has been used as a starting point to synthesize more complex pyrimidine derivatives linked to other heterocycles like thiophene and pyrazole. figshare.com The reaction of β-enaminonamides or other activated intermediates derived from cyanoacetamides with reagents like urea (B33335) or thiosemicarbazide (B42300) can lead to the formation of 2-oxo- or 2-thioxo-pyrimidines. researchgate.net

Table 3: Synthesis of Pyrimidine Derivatives from Cyanoacetamide Analogues

| Cyanoacetamide Analogue | Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| (E)-3-amino-2-cyano-N'-(...)-acrylamide | Urea | Ethanol, Piperidine, Reflux | 2-Oxopyrimidine derivative | researchgate.net |

| (E)-3-amino-2-cyano-N'-(...)-acrylamide | Thiosemicarbazide | Ethanol, Piperidine, Reflux | 2-Thioxopyrimidine derivative | researchgate.net |

Imidazopyrazine Derivatives Given that the starting compound already contains a pyrazine ring, the synthesis of an imidazopyrazine would involve the formation of a fused imidazole (B134444) ring. This typically occurs by reacting a 2-aminopyrazine with an α-halocarbonyl compound or its equivalent. A plausible strategy would involve the chemical modification of the acetamide side chain of this compound to generate the required electrophilic partner for a cyclization reaction with the pyrazine nitrogen, potentially preceded by the introduction of an amino group onto the pyrazine ring if not already present. An analogous synthesis of imidazo[1,2-a]pyrimidines involves reacting 2-aminopyrimidine (B69317) derivatives with α-haloketones or, in a more modern approach, reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with amines to form imines, which are then reduced. nih.gov

Mechanistic Investigations of Reaction Pathways in the Synthesis of this compound Analogues

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes.

The Gewald reaction mechanism is well-established. researchgate.net It commences with a Knoevenagel condensation between the active methylene nitrile and the carbonyl compound, catalyzed by a base (e.g., morpholine). This is followed by the nucleophilic attack of the resulting carbanion on elemental sulfur (S₈), opening the sulfur ring to form a thiolate. This intermediate then undergoes an intramolecular cyclization, attacking the cyano group to form a five-membered iminothiophene ring. A subsequent tautomerization leads to the final, stable 2-aminothiophene product. researchgate.netnih.gov

In the synthesis of other heterocyclic systems, multi-step pathways are common. For instance, the synthesis of pyrazole derivatives from a cyanoacetamide analogue and N,N-dimethylformamide dimethyl acetal (DMFDMA) was shown to proceed through an E/Z enaminone intermediate. arkat-usa.org The initial reaction forms an enaminone, which then reacts with hydrazine derivatives. The subsequent cyclization and elimination of dimethylamine (B145610) lead to the final pyrazole product. arkat-usa.org Molecular modeling has also been employed to investigate reaction pathways, for example, to understand why a particular intramolecular cyclization failed to proceed as expected. arkat-usa.org

The formation of pyridones from cyanoacetamide derivatives often involves an initial condensation, which can be mechanistically complex. The reaction of 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide with hydrazine hydrate (B1144303) was studied, leading to the formation of pyrazole derivatives through diazotization and subsequent cyclization. sapub.org Similarly, the reaction of cyanoacetamides with reagents like thioglycolic acid or benzylidene malononitrile proceeds via initial addition and condensation steps, followed by intramolecular cyclization to yield thiazolidinone or pyridine derivatives, respectively. ekb.eg These reactions underscore the role of the active methylene and cyano groups as key reactive sites for building complex heterocyclic scaffolds. researchgate.netsapub.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano N Pyrazin 2 Yl Acetamide

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the functional groups within 2-cyano-N-(pyrazin-2-yl)acetamide. The FT-IR spectrum provides evidence for the presence of key structural features. A strong absorption band observed in the region of 1690-1630 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group. masterorganicchemistry.com The N-H stretch of the amide group is typically observed in the range of 3349-3256 cm⁻¹. The nitrile group (-C≡N) exhibits a distinct vibrational mode, which is expected in the 2260-2240 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are also identifiable. For a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, aromatic and aliphatic C-H stretches were observed at 3051 cm⁻¹ and 2864 cm⁻¹, respectively. researchgate.net The C=N and C-C stretching vibrations within the pyrazine (B50134) ring and the acetamide (B32628) backbone also produce characteristic absorption bands. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3349-3256 |

| Aromatic C-H | Stretch | ~3051 researchgate.net |

| Aliphatic C-H | Stretch | ~2864 researchgate.net |

| Nitrile C≡N | Stretch | 2260-2240 |

| Amide C=O | Stretch | 1690-1630 masterorganicchemistry.com |

| Pyrazine Ring C=N, C=C | Stretch | 1554-1409 researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The nitrile group (-C≡N) in cyano-containing compounds gives a distinct Raman signal, typically in the 2100-2300 cm⁻¹ range, which is sensitive to its chemical environment. researchgate.net For pyrazine-2-carbonitrile, a related molecule, the in-plane bending mode of the pyrazine ring hydrogens is observed near 1450 cm⁻¹. nih.gov The pyrazine ring itself will have characteristic ring stretching and deformation modes. While specific Raman data for this compound is not abundant in the provided search results, the technique is valuable for confirming the presence of the cyano and pyrazine moieties. nih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrile C≡N | Stretch | 2100-2300 researchgate.net |

| Pyrazine Ring | In-plane H-bending | ~1450 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, the protons of the methylene (B1212753) (-CH₂-) group of the amide moiety appear as a singlet at approximately δ 3.77 ppm. researchgate.net The protons on the pyrazine ring exhibit characteristic chemical shifts and coupling patterns. For instance, doublets can be observed at approximately δ 8.34 ppm and δ 9.27 ppm, with a doublet of doublets also appearing around δ 8.40 ppm, corresponding to the different protons on the pyrazine ring. researchgate.net The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being solvent-dependent.

| Protons | Multiplicity | Approximate Chemical Shift (δ ppm) | Coupling Constant (J Hz) |

| Methylene (-CH₂-) | Singlet | ~3.77 researchgate.net | - |

| Pyrazine-H | Doublet | ~8.34 researchgate.net | ~2.4 researchgate.net |

| Pyrazine-H | Doublet of Doublets | ~8.40 researchgate.net | ~1.6, ~2.8 researchgate.net |

| Pyrazine-H | Doublet | ~9.27 researchgate.net | ~1.6 researchgate.net |

| Amide (-NH-) | Singlet (broad) | Variable | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the amide group is typically found in the downfield region of the spectrum, around 160-180 ppm. The carbon of the nitrile group (C≡N) usually appears in the range of 115-125 ppm. wisc.edu The methylene carbon (-CH₂-) would be expected in the aliphatic region, and the carbons of the pyrazine ring will have characteristic shifts in the aromatic region of the spectrum. While specific ¹³C NMR data for this compound is limited in the provided results, data from related structures can provide expected ranges. researchgate.netorganicchemistrydata.org

| Carbon Atom | Approximate Chemical Shift (δ ppm) |

| Amide Carbonyl (C=O) | 160-180 |

| Pyrazine Ring Carbons | 120-150 |

| Nitrile Carbon (C≡N) | 115-125 wisc.edu |

| Methylene Carbon (-CH₂-) | 20-40 |

Advanced NMR Techniques (e.g., DEPT, H-H COSY, HMBC, HSQC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in differentiating between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would be invaluable for confirming the methylene group in this compound. uvic.ca

H-H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the coupling relationships between the protons on the pyrazine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon atoms. youtube.com

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₇H₆N₄O, with a molecular weight of 162.15 g/mol . americanelements.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound under mass spectrometric conditions can be predicted to follow several key pathways, initiated by the loss of specific functional groups. Common fragmentation patterns for related acetamide and pyrazine structures suggest that initial cleavages would likely involve the amide bond and the cyano group.

Predicted Fragmentation Pathways:

Loss of the cyanoacetyl group: Cleavage of the N-C bond of the amide linkage would result in a fragment corresponding to the pyrazin-2-amine cation and a neutral cyanoacetyl radical.

Loss of the pyrazinyl group: Alternatively, cleavage could yield a 2-cyanoacetamide (B1669375) cation and a neutral pyrazine radical.

Decyanation: Loss of the cyano group (CN) as a radical is a common fragmentation pathway for nitriles.

Ring Fragmentation: The pyrazine ring itself can undergo characteristic fragmentation, typically involving the loss of HCN or C₂H₂ molecules.

A detailed analysis of the mass spectrum would reveal the relative abundance of these and other fragment ions, allowing for the confirmation of the compound's structure and providing insights into the relative stabilities of its constituent parts.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 163.06143 | 132.2 |

| [M+Na]⁺ | 185.04337 | 140.8 |

| [M-H]⁻ | 161.04687 | 132.1 |

| [M+NH₄]⁺ | 180.08797 | 147.4 |

| [M+K]⁺ | 201.01731 | 139.1 |

| [M+H-H₂O]⁺ | 145.05141 | 117.5 |

| [M+HCOO]⁻ | 207.05235 | 151.2 |

| [M+CH₃COO]⁻ | 221.06800 | 190.6 |

| [M+Na-2H]⁻ | 183.02882 | 139.8 |

| [M]⁺ | 162.05360 | 126.1 |

| [M]⁻ | 162.05470 | 126.1 |

Data predicted using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its conjugated systems.

For this compound, the key chromophores are the pyrazine ring and the α,β-unsaturated amide system. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. masterorganicchemistry.com

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyrazine ring and the double bond of the enol form of the acetamide will give rise to these transitions.

n → π Transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. masterorganicchemistry.com These transitions occur at longer wavelengths compared to π → π* transitions.

The solvent in which the spectrum is recorded can influence the positions of the absorption maxima (λ_max). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption wavelengths (solvatochromism). For instance, an increase in solvent polarity often leads to a red shift (bathochromic shift) for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Transition Type | Expected λ_max Range (nm) | Relative Intensity | Notes |

| π → π | 200-300 | High | Associated with the pyrazine ring and conjugated system. |

| n → π | >300 | Low | Associated with heteroatoms (N, O). |

Thermal Analysis for Compound Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound and to identify any phase transitions that occur upon heating.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the decomposition temperature, providing a measure of its thermal stability. The TGA curve would show a sharp decrease in mass at the temperature where the compound begins to break down.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. Other thermal events, such as solid-solid phase transitions or the glass transition, could also be detected.

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound, which is essential for applications where the material may be subjected to elevated temperatures. For a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, thermal analysis was used to confirm its structure and stability. tandfonline.com

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data for the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of the compound this compound could not be located.

Therefore, the sections on Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), including the requested data tables and detailed research findings, cannot be provided at this time.

To fulfill the user's request, experimental thermal analysis of this compound would need to be performed.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While direct molecular docking studies on this compound are not extensively available in the reviewed literature, studies on its derivatives provide valuable insights. For instance, a pyrazine-pyridone derivative of this compound, compound 5d, was docked against a bacterial target (PDB: 4DUH) and exhibited a significant binding affinity. researchgate.net The predicted binding energy for this derivative was found to be -7.4519 kcal/mol. researchgate.net This suggests that the core structure of this compound has the potential for strong interactions within protein binding sites. The binding mode of such compounds often involves the ligand fitting into a specific cavity of the protein, stabilized by various intermolecular forces.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| Pyrazine-pyridone derivative (5d) | Bacterial Target (4DUH) | -7.4519 |

This table presents data for a derivative of this compound to infer its potential binding affinity.

The interaction of pyrazine-based compounds with protein targets often involves specific amino acid residues that line the binding pocket. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that pyrazine nitrogens frequently act as hydrogen bond acceptors. bldpharm.com For the pyrazine-pyridone derivative of this compound, the docking study indicated that its high affinity is attributed to key interactions within the binding pocket of the bacterial target. researchgate.net While the specific interacting residues for the parent compound are not detailed, it is anticipated that the pyrazine and acetamide moieties would play a crucial role in forming hydrogen bonds and other interactions with polar and non-polar residues within a target binding site.

Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and data storage. The NLO properties of organic molecules are often related to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

In a study of N-aryl-2-(N-disubstituted) acetamide compounds, their NLO properties were compared to 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide (CNPA), a structurally similar compound to this compound. nih.gov The study highlighted that the dipole moment, polarizability, and hyperpolarizability values of the synthesized acetamides were higher than those of CNPA. nih.gov This suggests that the pyrazinylacetamide scaffold can contribute to NLO properties, which are influenced by the electronic communication between different parts of the molecule. The cyano group, a strong electron-withdrawing group, and the pyrazine ring can facilitate charge transfer, a key requirement for significant NLO response.

Natural Bond Orbital (NBO) and Natural Transition Orbital (NTO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. These interactions are quantified by second-order perturbation theory, where higher energy values indicate stronger interactions. For cyanoacetamide derivatives, significant stabilization energies are often observed, arising from the delocalization of electron density from lone pair orbitals to antibonding orbitals. For example, in related systems, strong hyperconjugative interactions such as n → π* and π → π* are commonly reported, indicating substantial electronic delocalization which contributes to molecular stability. researchgate.netjapsonline.com

Natural Transition Orbital (NTO) analysis simplifies the description of electronic excitations, for instance, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This analysis provides a more intuitive picture of the "hole" and "particle" orbitals involved in an electronic transition. For molecules with donor and acceptor moieties, the NTOs can clearly depict the charge transfer character of the excitation. In a molecule like this compound, the HOMO is expected to have significant contributions from the pyrazine and amide nitrogen lone pairs, while the LUMO would likely be localized on the cyano group and the pyrazine ring. The NTO analysis of the HOMO-LUMO transition would therefore visualize the intramolecular charge transfer from the pyrazine-amide part to the cyano group.

Conclusion

Biological Activity and Mechanistic Studies of 2 Cyano N Pyrazin 2 Yl Acetamide Derivatives

Antimicrobial Activities

The antimicrobial potential of 2-cyano-N-(pyrazin-2-yl)acetamide derivatives has been extensively studied against a variety of pathogenic bacteria and fungi. These compounds have shown promising inhibitory effects, suggesting their potential as lead structures for the development of new antimicrobial drugs.

Antibacterial Efficacy

The antibacterial properties of these derivatives have been evaluated against several Gram-positive and Gram-negative bacteria. Notably, newly synthesized compounds have demonstrated encouraging inhibitory efficacy against clinically relevant strains. ekb.eg

Specifically, various synthesized derivatives have been tested against:

Escherichia coli : A series of 4,6-disubstituted-3-cyano-2-pyridone derivatives, which can be synthesized from cyanoacetamide precursors, showed good antibacterial activity against E. coli. researchgate.net Other studies have also confirmed the potent activity of related heterocyclic compounds against this Gram-negative bacterium. mdpi.comnih.gov MHY1383, a synthetic compound, was found to significantly inhibit E. coli biofilm formation at a very low concentration of 1 pM. nih.gov

Staphylococcus aureus : Derivatives have shown potent activity against this Gram-positive bacterium. mdpi.com For instance, certain 2-mercaptobenzothiazole (B37678) acetamide (B32628) derivatives exhibited significant antibacterial activity against S. aureus. nih.gov MHY1387, another synthetic compound, inhibited biofilm formation of S. aureus at a concentration of 100 pM. nih.gov

Bacillus subtilis : Synthesized derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide displayed strong antibacterial action against B. subtilis. ekb.eg Additionally, 2-mercaptobenzothiazole acetamide derivatives have shown promising activity against this bacterium. nih.gov MHY1387 was also found to inhibit the biofilm formation of B. subtilis at 10 nM. nih.gov

Pseudomonas aeruginosa : While some synthesized compounds showed no significant effect against P. aeruginosa, others, such as certain 4,6-disubstituted-3-cyano-2-pyridone derivatives, demonstrated good antibacterial activity. researchgate.netmdpi.com

Salmonella typhimurium : Two synthetic compounds, MHY1383 and MHY1387, displayed medium-dependent anti-biofilm effects on Salmonella enterica at a concentration of 10 μM. nih.gov

| Bacterial Strain | Observed Efficacy of Derivatives | Reference |

|---|---|---|

| E. coli | Good activity with 4,6-disubstituted-3-cyano-2-pyridone derivatives. Potent activity with other heterocyclic compounds. Significant biofilm inhibition with MHY1383. | researchgate.netmdpi.comnih.govnih.gov |

| S. aureus | Potent activity. Significant activity with 2-mercaptobenzothiazole acetamide derivatives. Biofilm inhibition with MHY1387. | mdpi.comnih.govnih.gov |

| B. subtilis | Strong action with 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide derivatives. Promising activity with 2-mercaptobenzothiazole acetamide derivatives. Biofilm inhibition with MHY1387. | ekb.egnih.govnih.gov |

| P. aeruginosa | Variable efficacy; some derivatives showed good activity while others were not significant. | researchgate.netmdpi.com |

| S. typhimurium | Medium-dependent anti-biofilm effects with MHY1383 and MHY1387. | nih.gov |

Antifungal Efficacy

The antifungal activity of this compound derivatives has also been a subject of investigation, with promising results against common fungal pathogens.

Key findings include:

Candida albicans : Derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide were evaluated for their antifungal properties against C. albicans. ekb.eg Other studies have also shown that related compounds possess potent activity against this opportunistic fungus. mdpi.com The combination of certain compounds with fluconazole (B54011) has shown a synergistic fungicidal effect against C. albicans. researchgate.netmdpi.com

Aspergillus niger : Antifungal screening of synthesized compounds has been conducted against A. niger. nih.gov One study found that a specific compound exhibited high antifungal activity against this mold. nih.gov Isavuconazole, a related azole antifungal, has also shown activity against A. niger. ijbpsa.com

Aspergillus flavus : The antifungal properties of derivatives have been tested against A. flavus, with some compounds showing moderate activity. ekb.egresearchgate.net

| Fungal Strain | Observed Efficacy of Derivatives | Reference |

|---|---|---|

| C. albicans | Evaluated for antifungal properties. Potent activity observed. Synergistic effect with fluconazole. | ekb.egmdpi.comresearchgate.netmdpi.com |

| A. niger | Screened for antifungal activity. High activity observed in some compounds. | nih.govijbpsa.com |

| A. flavus | Tested for antifungal properties, with some showing moderate activity. | ekb.egresearchgate.net |

Investigated Mechanisms of Antimicrobial Action

Research into the mechanisms of antimicrobial action has pointed towards the inhibition of essential enzymes in pathogenic microorganisms. One of the key targets identified for 2-cyanopyrrole derivatives is tyrosinase, a metalloenzyme crucial for various biological processes. frontiersin.orgnih.gov Studies have shown that these derivatives can act as reversible and mixed-type inhibitors of tyrosinase. frontiersin.orgnih.gov Molecular docking studies have further elucidated the interactions between these compounds and the enzyme, highlighting the importance of the cyano group for inhibitory activity. frontiersin.orgnih.gov

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects against various cancer cell lines have been a major focus of research.

Cytotoxicity against Specific Cancer Cell Lines

The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, revealing promising results.

MDA-MB-231 (Breast Cancer) : Several synthetic derivatives have shown cytotoxicity against the MDA-MB-231 cell line. nih.gov For instance, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were evaluated for their cytotoxic activities against this cell line. nih.gov Other studies have also reported the cytotoxic effects of various compounds on MDA-MB-231 cells. researchgate.net

A-549 (Lung Cancer) : The cytotoxic activity of synthesized substances has been tested on the A549 lung cancer cell line. researchgate.net A novel benzimidazole (B57391) derivative also exhibited significant antiproliferative activity against A549 cells. jksus.org

HepG-2 (Liver Cancer) : Novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have been evaluated for their cytotoxic activities against HepG-2 cells. nih.gov A benzimidazole derivative also showed a high cytotoxic effect against this cell line, with an IC50 value of 15.58 µM. jksus.org

| Cancer Cell Line | Observed Cytotoxicity of Derivatives | Reference |

|---|---|---|

| MDA-MB-231 | Cytotoxicity observed with various synthetic derivatives. | nih.govnih.govresearchgate.net |

| A-549 | Cytotoxic activity demonstrated by synthesized substances and a novel benzimidazole derivative. | researchgate.netjksus.org |

| HepG-2 | Cytotoxic activity observed with N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives and a benzimidazole derivative (IC50 = 15.58 µM). | nih.govjksus.org |

Exploration of Cellular Mechanisms

Investigations into the cellular mechanisms underlying the anticancer effects of these derivatives have revealed their ability to induce programmed cell death pathways.

Apoptosis : The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. nih.gov Studies have shown that certain derivatives can up-regulate caspases-3 and -9, which are crucial executioner and initiator caspases in the apoptotic pathway. nih.gov The interplay between apoptosis and autophagy is complex, with proteins like Bcl-2 playing a regulatory role in both processes. nih.govnih.gov

Autophagy : Autophagy, or "self-eating," is another cellular process that can be modulated by these compounds. mdpi.com While traditionally viewed as a survival mechanism, autophagy can also lead to cell death. mdpi.com Some derivatives have been shown to induce autophagy in cancer cells, contributing to their cytotoxic effects. researchgate.net The molecular crosstalk between autophagy and apoptosis is a critical area of research, with several proteins identified as key mediators. nih.gov

Antiviral Activity

The antiviral potential of this compound derivatives has been a subject of interest, particularly concerning viral enzymes that are critical for replication.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a well-validated target for antiviral drug development due to its essential role in processing viral polyproteins. nih.govfrontiersin.org Inhibition of Mpro blocks viral replication, making it a prime target for therapeutic intervention. nih.govnih.gov

Although specific studies detailing the inhibition of SARS-CoV-2 Mpro by this compound derivatives were not found in the available literature, extensive research has been conducted on other chemical classes as Mpro inhibitors. These include peptidomimetic compounds with an aldehyde warhead, which form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov Computer-aided design has led to the optimization of irreversible α-ketoamide inhibitors with the goal of improving binding affinity and specificity for the SARS-CoV-2 Mpro. scispace.comresearchgate.net The success of nirmatrelvir, an Mpro inhibitor, in the combination drug Paxlovid, has further spurred the search for new, effective inhibitors targeting this crucial viral enzyme. nih.govfrontiersin.org

Enzyme Inhibition Studies

Beyond kinase and viral enzyme inhibition, derivatives of 2-cyano-acetamide have been investigated for their effects on other physiologically important enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.gov

Direct research on the cholinesterase inhibitory properties of this compound derivatives is limited. However, studies on related heterocyclic structures offer valuable insights. For example, a series of novel pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines were synthesized and evaluated for AChE and BuChE inhibitory activity. nih.gov Within this series, the substitutions at the fourth position of the tetrahydropyrimidine (B8763341) ring were found to be crucial for activity, with one derivative (compound 4l) showing potent AChE inhibition with an IC50 value of 0.11 μM. nih.gov Another study on N-phenylacetamide derivatives bearing pyrazole (B372694) or 1,2,4-triazole (B32235) rings reported moderate and selective AChE inhibitory activity. dergipark.org.tr These findings suggest that the broader class of pyrazine- and acetamide-containing compounds holds potential for cholinesterase inhibition, warranting further investigation.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a crucial role in protecting cells from oxidative stress and the harmful effects of quinones. nih.gov It catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species. nih.gov

Studies on simple acetamide derivatives have explored their ability to induce NQO1. Research on N-phenylacetamide derivatives showed that these compounds possess weak NQO1 inducer activity in murine hepatoma cells. The position of substituents on the phenyl ring was found to influence this activity.

NQO1 Inducer Activity of Acetamide Derivatives

| Compound | Structure | Activity |

|---|---|---|

| 3 | 2-Cyano-N-(2-ethylphenyl) acetamide | Weak NQO1 Inducer |

| 5 | 2-Cyano-N-(3-ethylphenyl) acetamide | More potent than compound 3 |

This table presents data for N-phenylacetamide derivatives as specific data for this compound was not available.

The SLACK potassium channel (KCNT1), a sodium-activated potassium channel, is a significant target for neurological disorders, particularly rare forms of epilepsy linked to gain-of-function mutations in the KCNT1 gene. mdpi.comnih.gov

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which are close structural analogs of this compound, have been identified as potent inhibitors of the SLACK channel. mdpi.com An extensive hit optimization effort involving the synthesis and testing of over 60 analogs led to the establishment of clear structure-activity relationships (SAR). mdpi.com This research identified several compounds with submicromolar potency against the wild-type SLACK channel.

Inhibition of SLACK Potassium Channel by N-(pyrimidin-5-yl)acetamide Derivatives

| Compound | Structure | Potency | Notes |

|---|---|---|---|

| 40 (VU0915735) | 2-(4-chlorophenoxy)-N-(2-(2,6-difluorophenoxy)pyrimidin-5-yl)-2-methylpropanamide | Submicromolar | Good potency for mouse and human WT SLACK and the A934T mutant. mdpi.com |

| 66 (VU0936154) | A related analog | Submicromolar | Good potency for mouse and human WT SLACK and the A934T mutant. mdpi.com |

These findings demonstrate that the N-heteroaryl acetamide scaffold is a viable starting point for developing potent and selective SLACK channel inhibitors. mdpi.comnih.govtdl.org

Other Reported Biological Activities

Beyond the primary activities discussed, derivatives of this compound have been investigated for a range of other potential biological applications. These studies have revealed activities spanning from cellular protection to agricultural and industrial uses.

Antioxidant Activity

The search for novel antioxidants is a significant area of research due to the role of oxidative stress in various diseases. Pyrazine (B50134) derivatives, in general, have been recognized for their antioxidant properties. tandfonline.commdpi.com The pyrazine ring is a key feature in many compounds with biological significance. tandfonline.comnih.gov

Research into acetamide derivatives has also shown potential for antioxidant and anti-inflammatory activities. nih.gov In one study, new acetamide derivatives were synthesized and evaluated for their ability to scavenge ABTS radicals and manage ROS and NO production in stimulated macrophages. nih.gov Similarly, the synthesis of novel pyrazole derivatives has been a focus for developing potent antioxidants with low toxicity. nih.gov For instance, certain pyrazole hybrids have demonstrated excellent radical scavenging activity against DPPH, nitric oxide, and superoxide (B77818) radicals. nih.gov

The antioxidant potential of pyrazine-2-carboxylic acid derivatives has also been explored. In a study involving piperazine-containing pyrazine derivatives, compounds were tested for their free radical scavenging activity using DPPH and ABTS assays. rjpbcs.com One particular derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), showed notable antioxidant activity. rjpbcs.com Furthermore, studies on pyrazolopyridine derivatives, which are structurally related, have identified compounds capable of protecting DNA from damage induced by bleomycin, indicating their antioxidant potential. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazine and Related Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

| Acetamide Derivatives | ABTS radical scavenging, ROS and NO production | Showed potential in vitro antioxidant and anti-inflammatory activities. | nih.gov |

| Pyrazole Hybrids | DPPH, NO, and superoxide radical scavenging | Exhibited excellent radical scavenging activity. | nih.gov |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH and ABTS assays | Displayed the highest antioxidant activity among the tested pyrazine-piperazine derivatives. | rjpbcs.com |

| Pyrazolopyridine Derivatives | DNA protection assay (bleomycin-induced damage) | Demonstrated the ability to protect DNA from oxidative damage. | nih.gov |

| Spiro–pyran derivatives | DPPH radical scavenging | Showed good dose-dependent free radical resistance. mdpi.com | mdpi.com |

Insecticidal Activity (e.g., against Spodoptera littoralis)

The cotton leafworm, Spodoptera littoralis, is a significant agricultural pest, prompting research into new insecticidal agents. scispace.com Derivatives of this compound have been among the compounds investigated for their potential to control this pest.

In one study, a series of novel urea (B33335) and thiourea (B124793) derivatives were synthesized and tested for their insecticidal bioactivity against the second and fourth larval instars of S. littoralis using a standard leaf dip bioassay. scispace.com The results indicated that some of these compounds exhibited significant toxicological effects, with mortality rates being calculated after 72 hours. scispace.com For example, compound b5 (N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide) showed an activity level close to the standard reference insecticide, lufenuron, which was attributed to the presence of a fluorine atom and a cyano group in its structure.

Another study focused on the synthesis of biphenyl (B1667301) and azabiphenyl derivatives and their toxicological effects on S. littoralis. mdpi.com The research identified several compounds that demonstrated potent toxic effects, with LC50 and LC90 values determined. mdpi.com Specifically, compounds 8d , 8a , 4b , and 8b were highlighted as the most forceful toxic agents based on their mortality percentages against the larvae. mdpi.com

Additionally, research on other related heterocyclic compounds, such as 2-pyrazolin-5-one derivatives, has also shown promising results against S. littoralis. nih.gov These studies contribute to the broader effort of developing new and effective insect growth regulators. scispace.com

Table 2: Insecticidal Activity of Selected Derivatives against Spodoptera littoralis

| Compound | Target Instar | LC50 (ppm) | Key Observation | Reference |

| b5 (N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide) | 2nd Larval Instar | 26.63 | Activity close to the standard lufenuron. | researchgate.net |

| b2 (A dichlorophenyl derivative) | 4th Larval Instar | 148.56 | Higher toxicity attributed to the dichlorophenyl group. | researchgate.net |

| Lufenuron (Standard) | 2nd Larval Instar | 17.01 | Reference insecticide. | researchgate.net |

| Lufenuron (Standard) | 4th Larval Instar | 103.12 | Reference insecticide. | researchgate.net |

| Biphenyl derivative 4b | Not specified | 216.624 | Potent toxic effects observed. | mdpi.com |

| Azabiphenyl derivative 8a | Not specified | 146.265 | Potent toxic effects observed. | mdpi.com |

| Azabiphenyl derivative 8b | Not specified | 289.879 | Potent toxic effects observed. | mdpi.com |

| Azabiphenyl derivative 8d | Not specified | 113.860 | Most forceful toxic effect among the tested compounds. | mdpi.com |

Anti-inflammatory Properties

Pyrazine and pyrazole-containing compounds have been a focal point in the search for new anti-inflammatory agents. mdpi.comnih.govnih.gov The pyrazole moiety is a well-known pharmacophore present in commercially available anti-inflammatory drugs like celecoxib. nih.gov

Research has shown that pyrazine N-acylhydrazone derivatives can serve as novel analgesic and anti-inflammatory drug candidates. nih.gov One particular compound, 2o (2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide; LASSBio-1181), was identified as a promising lead compound due to its activity in a chronic inflammation model in rats. nih.gov

Furthermore, a series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Among them, compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) demonstrated better anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes like COX-1 and COX-2. mdpi.comnih.gov Studies have also explored the anti-inflammatory activity of paeonol (B1678282) derivatives, where a compound containing a pyrazine structure showed significant inhibitory activity against nitric oxide (NO) overexpression in macrophages. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Pyrazine and Pyrazole Derivatives

| Compound/Derivative Class | Model/Target | Key Findings | Reference |

| 2o (LASSBio-1181) | Adjuvant-induced arthritis in rats | Active in a chronic inflammation model, identified as a new lead. | nih.gov |

| 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) | Not specified | Better anti-inflammatory activity than diclofenac sodium. | nih.gov |

| Paeonol derivative with pyrazine | LPS-induced NO overexpression in RAW264.7 macrophages | Showed 56.32% inhibitory activity at 20 μM. mdpi.com | mdpi.com |

| Pyrazole derivatives 4, 5, 8, 9, 11, 12a | Cotton pellet-induced granuloma and sponge implantation in rats | Exhibited anti-inflammatory activity comparable to indomethacin (B1671933) with minimal ulcerogenic effects. nih.gov | nih.gov |

Herbicidal Properties

The development of new herbicides is crucial for modern agriculture, and pyrazine derivatives have been a subject of investigation in this field. nih.govresearchgate.netresearchgate.net The herbicidal activity of these compounds is often associated with the inhibition of essential biological processes in plants, such as photosynthesis. nih.govresearchgate.net

Studies on substituted N-phenylpyrazine-2-carboxamides have evaluated their ability to inhibit photosynthesis in spinach chloroplasts. nih.gov In one such study, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2 ) was found to be the most effective inhibitor of the oxygen evolution rate, with an IC50 value of 51 μmol∙L-1. nih.gov Another compound, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide (3 ), showed the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. nih.gov

Further research into pyrazinecarboxamides as potential herbicides identified 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid (9 ) as the most active inhibitor of the oxygen evolution rate in spinach chloroplasts among the tested compounds. researchgate.net The herbicidal activity of these derivatives is influenced by factors such as lipophilicity and the nature of substituents on the aromatic ring. nih.govresearchgate.net Some of these pyrazine-based herbicides have been noted for their safety towards major crops like corn. researchgate.net

Table 4: Herbicidal Activity of Selected Pyrazine Carboxamide Derivatives

| Compound | Target/Assay | IC50 (μmol∙L-1) | Key Observation | Reference |

| 2 (6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide) | Oxygen evolution rate in spinach chloroplasts | 51 | Most effective inhibitor of oxygen evolution in the study. nih.gov | nih.gov |

| 3 (5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide) | Chlorophyll content in Chlorella vulgaris | 44 | Highest inhibitory effect on chlorophyll content. nih.gov | nih.gov |

| 9 (2-(5-methyl-pyrazine-2-carboxamido)benzoic acid) | Oxygen evolution rate in spinach chloroplasts | 85.0 | Most active inhibitor in its series. researchgate.net | researchgate.net |

Antitubercular Activity

Tuberculosis remains a significant global health issue, driving the need for new and effective antitubercular drugs. Pyrazinamide (B1679903), a pyrazine derivative, is a first-line drug for treating tuberculosis, which has spurred further research into related compounds. researchgate.net The antimycobacterial activity of pyrazine derivatives is a well-documented area of study. researchgate.net

In the quest for new antitubercular agents, various pyrazine carboxamide derivatives have been synthesized and evaluated. One study reported the synthesis of substituted 3-arylamino-5-cyano-2-pyrazinecarboxamides. tandfonline.com Among these, 3-anilino-5-cyano-2-pyrazinecarboxamide (I ) demonstrated antituberculotic activity against M. tuberculosis that was equivalent to pyrazinamide. tandfonline.com

The mechanism of action of these compounds is often linked to their ability to be activated by mycobacterial enzymes. For example, pyrazinamide is hydrolyzed to pyrazinoic acid, which then targets various cellular processes within the mycobacteria.

Table 5: Antitubercular Activity of Selected Pyrazinecarboxamide Derivatives

| Compound | Target Organism | Activity | Reference |

| I (3-anilino-5-cyano-2-pyrazinecarboxamide) | M. tuberculosis | Efficacy was the same as that of pyrazinecarboxamide. tandfonline.com | tandfonline.com |

| Pyrazinamide | M. tuberculosis | First-line antituberculosis agent. | researchgate.net |

Corrosion Inhibition

Cyanoacetamide derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic environments. researchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net

In a study investigating the corrosion inhibition of carbon steel in 1M HCl, two new cyanoacetamide derivatives, P2 (3-(4-chlorophenyl)-2-cyano-N-(4-hydroxyphenyl) acrylamide) and P3 (6-amino-4-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile), were evaluated. researchgate.net The results from potentiodynamic polarization indicated that these compounds suppressed both anodic and cathodic reactions. researchgate.net Electrochemical impedance spectroscopy (EIS) measurements revealed that as the concentration of the inhibitor increased, the inhibition efficiency and charge transfer resistance also increased, while the double-layer capacitance decreased. nih.govresearchgate.net

The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting a mechanism that can involve both physical and chemical interactions. nih.govnih.gov The presence of heteroatoms (like nitrogen and oxygen) and π-electron systems in the molecular structure of these compounds facilitates their strong adsorption onto the metal surface. nih.gov

Table 6: Corrosion Inhibition Efficiency of Cyanoacetamide and Related Derivatives

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Key Observation | Reference |

| P2 (3-(4-chlorophenyl)-2-cyano-N-(4-hydroxyphenyl) acrylamide) | Carbon Steel | 1M HCl | Concentration-dependent | Suppresses both anodic and cathodic reactions. researchgate.net | researchgate.net |

| P3 (6-amino-4-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile) | Carbon Steel | 1M HCl | Concentration-dependent | Forms a protective film on the steel surface. researchgate.net | researchgate.net |

| MPAPB (N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate) | C38 Steel | 1 M HCl | 90.2% at 1 mM | Acts as a mixed-type inhibitor. nih.govnih.gov | nih.govnih.gov |

| 2-acetylpyrazine | Mild Steel | HCl | 92.7% at 0.5 mM | Forms a protective layer on the metal surface. rjpbr.com | rjpbr.com |

Structure Activity Relationship Sar and Rational Design Approaches for 2 Cyano N Pyrazin 2 Yl Acetamide Analogues

Correlating Structural Modifications with Biological Outcomes

The biological effects of molecules structurally related to 2-cyano-N-(pyrazin-2-yl)acetamide are highly sensitive to modifications of their core scaffold, substituent groups, and linker regions. Structure-activity relationship (SAR) studies on analogous series provide critical insights into the features that govern potency and selectivity.

For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which are close analogues of the pyrazine-based compound, the placement of nitrogen atoms within the heterocyclic core is crucial for activity. When the pyrimidine (B1678525) core was replaced with a pyrazine (B50134) ring, the resulting analogue was only a weak inhibitor of the SLACK potassium channel, demonstrating that the specific arrangement of heteroatoms is critical for potency. mdpi.com Similarly, replacing the pyrimidine with a pyridine (B92270) or phenyl ring also led to a significant drop in activity. mdpi.com

Modifications to other parts of the scaffold also yield predictable outcomes. In the 2-cyanoacrylamide series, which shares the cyano-acetamide functional group, derivatives have been developed as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.gov The introduction of different substituents on the pyridine ring of these acrylamide (B121943) derivatives significantly alters their inhibitory concentration (IC50). nih.gov

In a different context, studies on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide have demonstrated a clear relationship between its structure and insecticidal activity. periodikos.com.brresearchgate.netperiodikos.com.br The open-chain form of this compound consistently shows higher efficacy compared to its cyclized thieno[2,3-b]pyridine (B153569) derivative, highlighting the importance of the acetamide (B32628) side chain's conformation and availability for interaction with its biological target. periodikos.com.brresearchgate.net

The following table summarizes SAR findings from related acetamide and acrylamide derivatives:

| Compound Series | Structural Modification | Biological Outcome | Source |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamides | Replacement of pyrimidine with pyrazine or phenyl core | Significant loss of inhibitory activity against SLACK channels. | mdpi.com |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamides | Introduction of chloro or trifluoromethyl groups on the aryloxy ring | Improved potency relative to the parent compound. | mdpi.com |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cyclization to 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Reduced insecticidal activity against Aphis craccivora. | periodikos.com.brresearchgate.netperiodikos.com.br |

| Imidazopyridine-tethered 2-cyanoacrylamides | Substitution on the terminal pyridine ring | Altered IC50 values for TAK1 inhibition. A 6-methylpyridin-2-yl group resulted in an IC50 of 27 nM. | nih.govnih.gov |

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric features can be dissected into three main components: the heterocyclic ring, the linker, and the cyano group.

The N-acetamide Linker: The acetamide group (-NH-C(=O)-CH₂-) provides a flexible linker between the pyrazine ring and the cyano group. The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are vital for forming directional interactions with protein targets. Its flexibility allows the molecule to adopt various conformations to fit optimally into a binding pocket.

The Cyano Group (-C≡N): The terminal cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In many related structures, such as 2-cyanoacrylamides, this moiety is part of a "warhead" that can form reversible covalent bonds with cysteine residues in enzyme active sites, leading to potent inhibition. nih.govnih.gov This suggests that the cyanoacetamide portion of the title compound is a critical functional element for its biological activity.

Computer-Aided Drug Design (CADD) Strategies

CADD has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. Both ligand-based and structure-based approaches are employed to design novel analogues of this compound with enhanced activity and selectivity.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. These strategies rely on analyzing the properties of a set of known active molecules to derive a model that predicts the activity of new, untested compounds.

Pharmacophore Modeling: This approach involves identifying the common structural features and their spatial arrangement (the pharmacophore) that are essential for the biological activity of a series of compounds. For example, in the design of novel pyrazole-based inhibitors, a ligand-based pharmacophore model was generated from known active molecules to guide the synthesis of new derivatives with potent and selective COX-2 inhibitory activity. nih.gov A similar strategy could be applied to a series of active pyrazinamide (B1679903) analogues to define the ideal placement of hydrogen bond donors, acceptors, and hydrophobic features for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with activity, QSAR models can predict the potency of newly designed molecules. This method was used alongside pharmacophore modeling in the development of pyrazole-based COX-2 inhibitors. nih.gov

When the 3D structure of the target protein is available, structure-based drug design (SBDD) can be used to design ligands that fit precisely into the binding site.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It allows researchers to visualize and analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies were used to understand how novel inhibitors bind to the active site of HIV-1 reverse transcriptase and human carbonic anhydrase. researchgate.netmdpi.com In the design of quinolyl pyrazinamides, docking was used to compare the binding mode of a new analogue to a known ligand within a homology model of the sigma 2 receptor, revealing key interactions with residues like D29 and Y150. nih.gov This information is invaluable for rationally modifying the ligand's structure to improve binding affinity and selectivity.

Applications and Future Research Directions in Chemical Biology and Material Science

Potential in Organic Electronic Materials and Nonlinear Optics

The electronic properties of pyrazine (B50134) derivatives, particularly those functionalized with cyano groups, position them as promising candidates for applications in organic electronics and nonlinear optics (NLO). The pyrazine ring is inherently electron-deficient, and when combined with electron-accepting groups like the cyano moiety, it can significantly influence the electronic structure of a molecule.

In the realm of organic electronics, cyano-functionalized pyrazines have been investigated as effective solid additives to enhance the power conversion efficiencies of organic solar cells (OSCs). rsc.org The addition of these highly electron-deficient building blocks can modulate intermolecular interactions and improve molecular packing within the active layer of the solar cell. rsc.org This improved organization is beneficial for critical processes such as charge generation, transport, and collection, ultimately leading to higher device efficiency. rsc.org Research has demonstrated that incorporating a cyano-functionalized pyrazine additive can lead to OSCs with efficiencies reaching as high as 19.67%, highlighting the significant potential of this class of materials. rsc.org

In the field of nonlinear optics, materials that can alter the properties of light are highly sought after for applications in telecommunications, optical computing, and photonics. Pyrazine derivatives featuring donor-acceptor architectures are of particular interest. Theoretical studies using density functional theory (DFT) have explored Λ-shaped pyrazine derivatives containing cyano groups as electron acceptors and various donor groups linked by a π-conjugated system. upce.czresearchgate.net These studies rationalize the magnitude and symmetry of the NLO response, showing that such molecules can possess large first hyperpolarizability values, a key parameter for second-order NLO materials. researchgate.net The strategic placement of donor and acceptor groups on the pyrazine ring allows for the fine-tuning of the electronic and optical properties. upce.czmdpi.com The p-electronic delocalization across the pyrazine, thiophene (B33073), and benzene (B151609) rings in some derivatives has been specifically examined to understand their NLO behavior. mdpi.com

Table 1: Investigated Pyrazine Derivatives for NLO Properties This table is interactive. Click on the headers to sort.

| Derivative Type | Key Structural Features | Investigated Properties | Reference |

|---|---|---|---|

| Λ-Shaped Pyrazine | 4,5-dicyanopyrazine acceptor, N,N-dimethylamino donors | First hyperpolarizability, Symmetry of NLO response | researchgate.net |

| Isomeric Pyrazines | Cyano acceptors, Methoxy donors, 2,5-thiophene linkers | Second-order nonlinear responses (Hyper-Rayleigh Scattering) | upce.cz |

Development as Fluorescent Probes for Microenvironmental Changes

Fluorescent probes are invaluable tools in chemical biology for visualizing and understanding complex biological processes within living cells. Pyrazine-based compounds are emerging as a promising class of fluorophores for these applications. Their fluorescence properties can be sensitive to the local microenvironment, such as polarity and viscosity, making them suitable for sensing changes within cellular compartments.

Research has focused on developing pyrazine-bridged D-A-D (Donor-Acceptor-Donor) type fluorescent probes. frontiersin.org These probes can exhibit weak or no fluorescence in purely aqueous environments due to the formation of H-aggregates. frontiersin.org However, in more lipophilic or mixed organic microenvironments, such as those found in cell membranes, this aggregation is disrupted, leading to a distinct turn-on fluorescence signal. frontiersin.org This property is particularly useful for selectively imaging specific cellular structures.

One study detailed a charge-neutral, pyrazine-bridged probe that was found to selectively bind to membrane transporter proteins, allowing it to be taken up by live cells for cytoplasm imaging. frontiersin.org The probe demonstrated excellent photostability and was suitable for long-term labeling, which is crucial for monitoring dynamic cellular processes over extended periods. frontiersin.org The proposed mechanism involves the probe binding to and passing through integral membrane transport proteins, facilitated by electrostatic and hydrophobic interactions. frontiersin.org This ability to permeate live cell membranes and report on the intracellular environment opens up new avenues for designing advanced molecular probes for real-time biological imaging. frontiersin.org

Role as Versatile Intermediates in Complex Molecule Synthesis

The cyanoacetamide functional group is a well-established and highly versatile building block in organic synthesis, prized for its reactivity. When attached to a pyrazine ring, as in 2-cyano-N-(pyrazin-2-yl)acetamide, it serves as a powerful intermediate for the construction of a wide array of more complex heterocyclic compounds. sapub.orgresearchgate.net

The reactivity of the active methylene (B1212753) group (the CH₂ group adjacent to the cyano and carbonyl groups) and the cyano group itself allows for a variety of chemical transformations. This makes cyanoacetamide derivatives key starting materials for synthesizing polyfunctionalized heterocyclic systems. sapub.org For instance, 2-cyano-N-(quinolin-2-yl)acetamide, a related compound, has been used as a key intermediate to synthesize a range of new thiazole (B1198619), pyrazole (B372694), thiophene, oxazine, and pyridazine (B1198779) derivatives through reactions like diazotization, Knoevenagel condensation, and cyclization reactions with various reagents. sapub.org

Similarly, cyanoacetamide derivatives are employed in Gewald reactions to produce aminothiophenes and in other multicomponent reactions to build diverse molecular scaffolds. researchgate.net The pyrazine moiety itself can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com This was demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where a bromo-substituted precursor was coupled with various aryl boronic acids to create a library of compounds. mdpi.com The ability to readily construct complex molecules from this pyrazine-acetamide core underscores its importance as a versatile intermediate in synthetic organic chemistry. researchgate.netscispace.comekb.eg

Table 2: Heterocycles Synthesized from Cyanoacetamide Intermediates This table is interactive. Click on the headers to sort.

| Intermediate Class | Reagents/Conditions | Resulting Heterocycles | Reference |

|---|---|---|---|

| 2-Cyano-N-(quinolin-2-yl)acetamide | Diazonium salts, Hydrazine (B178648) hydrate (B1144303), Sulfur, Phenyl isothiocyanate | Pyrazole, Thiazole, Thiophene | sapub.org |

| 2-Cyano-N-(pyrrolidin-1-yl)acetamide | Various electrophiles and cyclizing agents | Iminopyran, Dihydropyridine (B1217469), Thiophene, Dihydrothiazole | ekb.eg |

| General Cyanoacetamides | Cycloheptanone, Sulfur | Aminothiophene-3-carboxamides | researchgate.net |

Challenges and Opportunities in the Development of Pyrazine-Acetamide Derivatives

Despite the significant potential of pyrazine-acetamide derivatives in various applications, several challenges must be addressed to realize their full utility. In the context of medicinal chemistry, common hurdles include issues of drug resistance, off-target effects, and potential toxicity, which are persistent challenges in the development of novel therapeutics. researchgate.netnih.gov Another significant challenge that can limit the biological application and clinical translation of these compounds is poor aqueous solubility, a common issue for many heterocyclic compounds. nih.gov

However, these challenges also present numerous opportunities for innovation and research. There is a clear need for the development of optimized synthetic strategies that are more efficient, cost-effective, and environmentally friendly. researchgate.net Green chemistry approaches and microwave-assisted synthesis are being explored to this end. researchgate.net